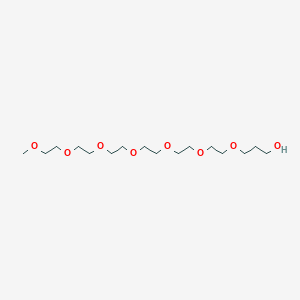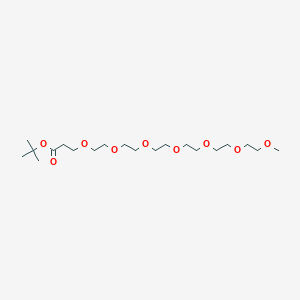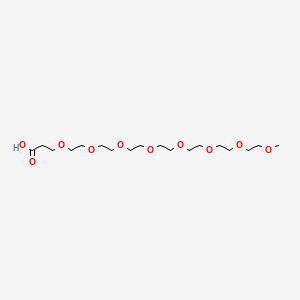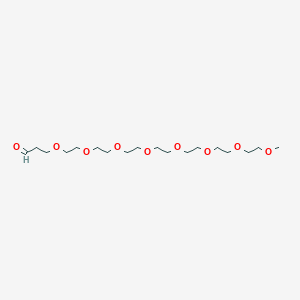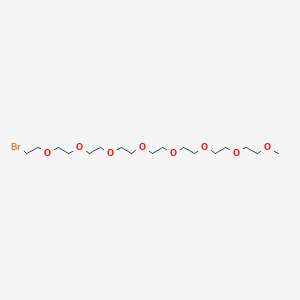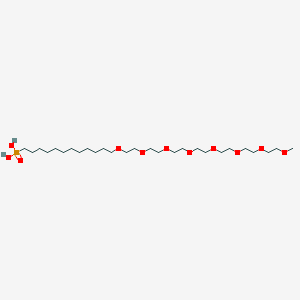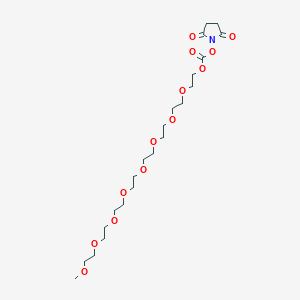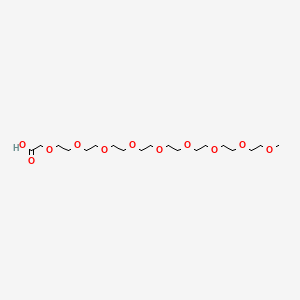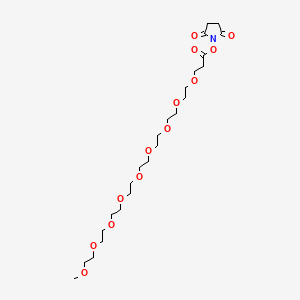
Jak/hdac-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak/hdac-IN-1 is a dual inhibitor targeting both Janus Kinase (JAK) and Histone Deacetylase (HDAC). This compound has garnered significant attention due to its potential therapeutic applications in treating various malignancies, including hematologic and solid tumors. By inhibiting both JAK and HDAC, this compound can disrupt multiple signaling pathways involved in cancer cell proliferation and survival .
Wissenschaftliche Forschungsanwendungen
Jak/hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of JAK and HDAC enzymes.
Biology: Employed in research to understand the role of JAK and HDAC in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly those resistant to other treatments
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs.
Wirkmechanismus
Target of Action
Jak/hdac-IN-1 primarily targets two types of enzymes: Janus kinases (JAKs) and histone deacetylases (HDACs) . JAKs are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activities . By inhibiting JAKs, this compound disrupts the JAK-STAT signaling pathway, which plays a key role in processes such as immunity, cell division, cell death, and tumor formation . On the other hand, inhibition of HDACs leads to an increase in the acetylation of histones, resulting in a more relaxed chromatin structure that promotes gene transcription .
Biochemical Pathways
The inhibition of JAKs and HDACs by this compound affects several biochemical pathways. For instance, HDAC inhibition can lead to the suppression of NF-κB signaling and HSP90, upregulation of cell cycle regulators (p21, p53), and downregulation of antiapoptotic proteins including Bcl-2 . Furthermore, HDAC inhibitors have been reported to have a variety of direct and indirect oxidative effects on cellular DNA .
Pharmacokinetics
Like other hdac inhibitors, this compound is likely to be absorbed into the body, distributed to its target sites, metabolized, and eventually excreted .
Result of Action
The inhibition of JAKs and HDACs by this compound has several molecular and cellular effects. It can curtail the proliferation and differentiation of neoplastic cells, instigate tumor cell apoptosis, and attenuate tumor-associated angiogenesis . Furthermore, HDAC inhibitors enhance normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of HDAC inhibitors can be affected by factors such as toxicological side effects, tumor heterogeneity, and unexpected off-target effects . Understanding these factors is essential for developing more effective and precise therapies .
Biochemische Analyse
Biochemical Properties
Jak/hdac-IN-1 interacts with several enzymes and proteins within the cell. It primarily targets JAKs, a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway . This compound also inhibits HDACs, a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . The nature of these interactions involves this compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting JAK, this compound disrupts the JAK-STAT signaling pathway, which plays a crucial role in cell growth, differentiation, and immune response . The inhibition of HDACs by this compound affects the structure of chromatin and the accessibility of transcription factors to the DNA, thereby influencing gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the active sites of JAK and HDAC, inhibiting their enzymatic activity . This inhibition disrupts the phosphorylation of STAT proteins in the JAK-STAT pathway and alters the acetylation status of histones . These changes can lead to alterations in gene expression, affecting the production of proteins involved in cell growth, survival, and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound’s inhibitory effects on JAK and HDAC are reversible . Over time, this compound can be metabolized and cleared from the cells, leading to the recovery of JAK and HDAC activity. The long-term effects of this compound on cellular function, such as changes in gene expression profiles or cellular metabolism, may persist even after the drug has been cleared .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of this compound are often sufficient to inhibit JAK and HDAC activity and produce therapeutic effects . At higher doses, this compound may have toxic or adverse effects, such as liver toxicity or immune suppression .
Metabolic Pathways
This compound is involved in several metabolic pathways. By inhibiting JAK, it disrupts the JAK-STAT signaling pathway, which regulates many aspects of cellular metabolism . The inhibition of HDACs by this compound can also affect cellular metabolism, as changes in histone acetylation can alter the expression of genes involved in metabolic processes .
Subcellular Localization
This compound is found in both the cytoplasm and nucleus of cells . This allows it to inhibit HDACs, which are located in the nucleus and regulate gene expression by modifying chromatin structure . This compound can also inhibit JAK enzymes, which are located in various parts of the cell and play a role in signal transduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Jak/hdac-IN-1 typically involves the use of 2,4-dichloropyrimidine as a starting material. The synthetic route includes a regioselective Suzuki reaction followed by an aniline displacement reaction. The intermediate compounds are then further modified to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and stability of the final product through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Jak/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Panobinostat: An HDAC inhibitor used in the treatment of multiple myeloma.
Uniqueness
Jak/hdac-IN-1 is unique because it targets both JAK and HDAC simultaneously, offering a broader spectrum of activity compared to compounds that inhibit only one of these enzymes. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .
Eigenschaften
IUPAC Name |
6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOQNLGMTJOJOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




